molecular formula C46H90NaO10P B3044062 4ME 16:0 PG, 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), powder CAS No. 474967-73-2

4ME 16:0 PG, 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), powder

Cat. No. B3044062
CAS RN: 474967-73-2
M. Wt: 857.2 g/mol
InChI Key: GUJNHTGUHSBJQF-OGBLTUKTSA-M
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Description

4ME 16:0 PG, also known as 1,2-diphytanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt), is a phospholipid containing the tetramethylated long-chain (16:0) diphytanic acid at the sn-1 and sn-2 positions . It is used in the creation of lipid bilayer membranes .


Molecular Structure Analysis

The molecular formula of 4ME 16:0 PG is C46H90O10PNa . The exact mass is 856.617 . It contains the tetramethylated long-chain (16:0) diphytanic acid inserted at the sn-1 and sn-2 positions .


Physical And Chemical Properties Analysis

4ME 16:0 PG is not hygroscopic and not light sensitive . It is insoluble in ethanol and DMSO, but soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 4ME 16:0 PG are lipid bilayers and membranes . This compound is a type of phospholipid, which are major components of all cell membranes. They provide structural integrity to the cell and also play a role in signal transduction, cell recognition, and cell adhesion.

Mode of Action

4ME 16:0 PG interacts with its targets by integrating into the lipid bilayer of cells . It can form stable planar lipid membranes, which are essential for maintaining the proper functioning of cells .

Biochemical Pathways

The compound is involved in the formation and maintenance of cell membranes . It plays a crucial role in the phospholipid bilayer, which is the foundation of the cell membrane. The stability of this bilayer is essential for various cellular processes, including cell signaling and transportation of substances across the cell membrane.

Result of Action

The integration of 4ME 16:0 PG into the lipid bilayer results in the formation of stable planar lipid membranes . This stability is crucial for maintaining the integrity of cells and facilitating various cellular processes.

Action Environment

The action, efficacy, and stability of 4ME 16:0 PG can be influenced by various environmental factors. For instance, temperature can affect the phase transition of the compound . , which contributes to the stability of the membranes it forms. Other factors such as pH and the presence of other molecules can also potentially influence its action.

properties

IUPAC Name

sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H91O10P.Na/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-45(49)53-33-44(34-55-57(51,52)54-32-43(48)31-47)56-46(50)30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;/h35-44,47-48H,11-34H2,1-10H3,(H,51,52);/q;+1/p-1/t37?,38?,39?,40?,41?,42?,43?,44-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJNHTGUHSBJQF-OGBLTUKTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H90NaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4ME 16:0 PG, 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), powder

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4ME 16:0 PG, 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), powder
Reactant of Route 2
4ME 16:0 PG, 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), powder
Reactant of Route 3
4ME 16:0 PG, 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), powder
Reactant of Route 4
4ME 16:0 PG, 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), powder
Reactant of Route 5
4ME 16:0 PG, 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), powder
Reactant of Route 6
4ME 16:0 PG, 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), powder

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